

Technical Guide: 2-Chloropyridine-4-carboximidamide

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carboximidamide

CAS No.: 765224-12-2

Cat. No.: B1422473

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CAS Registry Numbers: 765224-12-2 (Free Base) | 82019-89-4 (Hydrochloride Salt)[1]

Executive Summary

2-Chloropyridine-4-carboximidamide is a critical heterocyclic building block used primarily in the synthesis of serine protease inhibitors, specifically targeting Factor Xa and Thrombin within the coagulation cascade. Its structural significance lies in the amidine moiety (mimicking the arginine side chain) combined with the 2-chloropyridine core, which offers a versatile handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis for researchers optimizing anticoagulant drug candidates or exploring novel pyridine-based scaffolds.

Chemical Identity & Physicochemical Profile[2][3][4] [5][6]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-Chloropyridine-4-carboximidamide
Common Synonyms	2-Chloroisonicotinimidamide; 4-Amidino-2-chloropyridine
CAS (Free Base)	765224-12-2
CAS (HCl Salt)	82019-89-4
Molecular Formula	(Free Base)
Molecular Weight	155.59 g/mol (Free Base); 192.05 g/mol (HCl Salt)
SMILES	<chem>NC(=N)c1ccnc(Cl)c1</chem>

Physical Properties (HCl Salt)

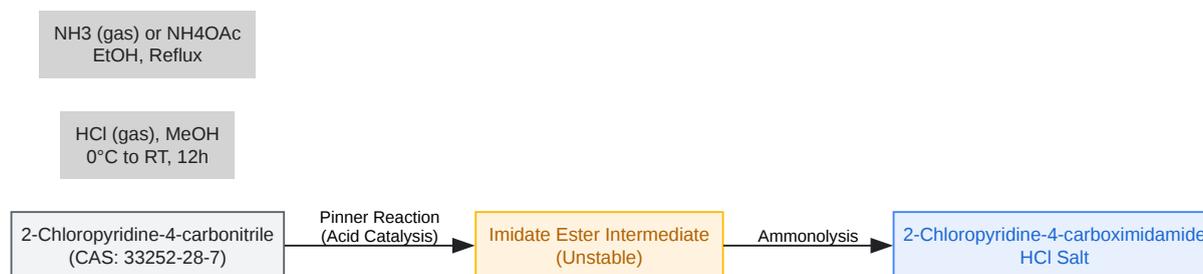
The hydrochloride salt is the preferred form for storage and handling due to the instability of the free amidine base.

Parameter	Specification
Appearance	White to off-white crystalline solid
Melting Point	>200 °C (Decomposes)
Solubility	Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM
pKa (Calculated)	~11.5 (Amidine group)
Hygroscopicity	Moderate (Store under desiccant)

Synthetic Routes & Process Chemistry

The synthesis of **2-Chloropyridine-4-carboximidamide** is typically achieved via the Pinner Reaction, starting from 2-chloropyridine-4-carbonitrile. This method is preferred for its scalability and high purity profile compared to direct amination of esters.

Synthesis Workflow (Graphviz)



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Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine hydrochloride salt.

Detailed Protocol: Modified Pinner Reaction

Objective: Synthesis of **2-Chloropyridine-4-carboximidamide HCl** from 2-chloropyridine-4-carbonitrile.

Reagents:

- 2-Chloropyridine-4-carbonitrile (1.0 eq)
- Anhydrous Methanol (10 V)
- Acetyl Chloride (3.0 eq) [Generates anhydrous HCl in situ]
- Ammonia (7N in Methanol) or Ammonium Carbonate

Procedure:

- Imidate Formation:
 - Dissolve 2-chloropyridine-4-carbonitrile in anhydrous methanol under atmosphere.

- Cool to 0°C. Add acetyl chloride dropwise (exothermic) to generate anhydrous HCl.
- Allow the mixture to warm to room temperature and stir for 12–16 hours.
- Process Check: Monitor disappearance of nitrile peak () via IR or TLC.
- Concentrate in vacuo to obtain the methyl imidate hydrochloride intermediate (solid).
- Ammonolysis:
 - Resuspend the imidate intermediate in anhydrous ethanol or methanol.
 - Add excess ammonia (7N in MeOH) or ammonium carbonate (2.0 eq).
 - Stir at room temperature for 4–6 hours (or reflux for 2 hours if conversion is slow).
 - Concentrate the solvent.
- Purification:
 - Triturate the crude solid with diethyl ether or acetone to remove non-polar impurities.
 - Recrystallize from Ethanol/Ether if high purity (>98%) is required.
 - Yield: Typically 75–85%.

Analytical Characterization & Validation

To ensure the integrity of the compound for biological assays, the following analytical parameters must be met.

1H-NMR (DMSO-d6, 400 MHz)

Chemical Shift ()	Multiplicity	Integration	Assignment
9.60 - 9.80	Broad Singlet	4H	Amidine (Exchangeable)
8.70	Doublet ()	1H	Pyridine H6
8.05	Singlet	1H	Pyridine H3
7.85	Doublet ()	1H	Pyridine H5

Note: The broad amidine protons are diagnostic. The absence of a sharp singlet at ~10-12 ppm confirms no residual carboxylic acid.

HPLC Quality Control Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm.
- Retention Time: The amidine is highly polar and will elute early (approx. 2–4 min) compared to the nitrile precursor.

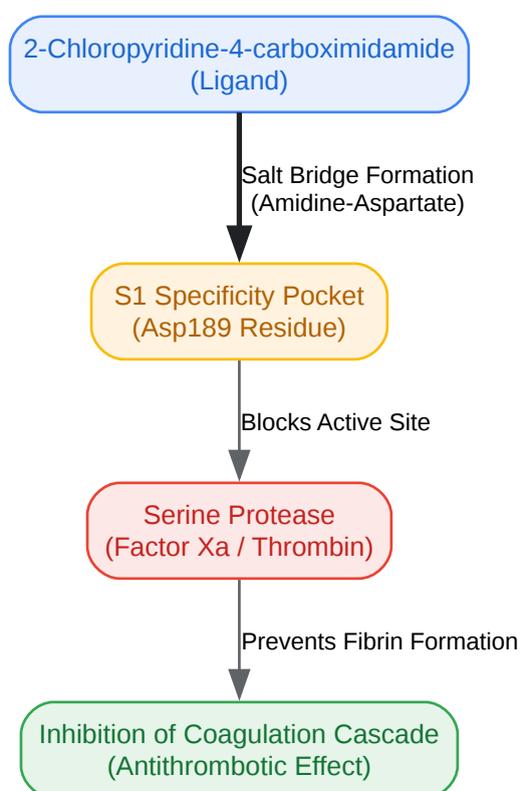
Medicinal Chemistry Applications

Serine Protease Inhibition (Factor Xa / Thrombin)

The primary utility of **2-Chloropyridine-4-carboximidamide** is as a P1 pharmacophore. In the design of anticoagulants (like the "xaban" class), the inhibitor must bind to the S1 specificity pocket of the enzyme.

- Mechanism: The highly basic amidine group () is protonated at physiological pH. It forms a critical salt bridge with the aspartic acid residue (Asp189 in Factor Xa/Thrombin) at the bottom of the S1 pocket.
- Scaffold Utility: The 2-chloro position allows for further elaboration via with amines or Suzuki coupling with aryl boronic acids to extend into the S4 pocket.

Biological Interaction Pathway (Graphviz)



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Figure 2: Mechanism of action showing the critical binding of the amidine moiety to the S1 pocket of serine proteases.

Safety & Handling (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[3]
- Handling: The amidine hydrochloride is corrosive to mucous membranes. Use a fume hood and wear nitrile gloves.
- Storage: Hygroscopic. Store at 2–8°C under inert gas (or Ar) to prevent hydrolysis to the amide.

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 12403615, Pyridine-2-carboximidamide hydrochloride. Retrieved from [[Link](#)]
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Sources

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- [3. datasheets.scbt.com](#) [datasheets.scbt.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloropyridine-4-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422473#cas-number-for-2-chloropyridine-4-carboximidamide>]

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